1,3-Dibromo-2-methylpropan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88476-43-1 |
|---|---|
Molecular Formula |
C4H8Br2O |
Molecular Weight |
231.91 g/mol |
IUPAC Name |
1,3-dibromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8Br2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
InChI Key |
JCDGVLXMWVEHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(CBr)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dibromo 2 Methylpropan 2 Ol
Direct Bromination Approaches to Branched Tertiary Alcohols
Direct bromination of tertiary alcohols can be a straightforward method for synthesizing the target compound. However, the reactivity of tertiary alcohols and the potential for competing reaction pathways necessitate careful control over the reaction conditions.
Regioselective Bromination of 2-Methylpropan-2-ol Derivatives
The direct bromination of a simple tertiary alcohol like 2-methylpropan-2-ol (tert-butyl alcohol) with reagents like HBr proceeds through an S(_N)1 mechanism. libretexts.orgmasterorganicchemistry.com This involves the protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary carbocation. The bromide ion then attacks the carbocation to form the alkyl halide. libretexts.orgmasterorganicchemistry.comlibretexts.org
However, for the synthesis of 1,3-Dibromo-2-methylpropan-2-ol, the starting material would need to be a derivative of 2-methylpropan-2-ol that already contains one bromine atom or a group that can be converted to a bromine atom, or the reaction conditions must favor the dibromination at the 1 and 3 positions. The challenge lies in achieving regioselectivity, as the methyl groups are the primary sites for halogenation. Radical halogenation conditions, for instance, could lead to the formation of a primary bromide. youtube.com
| Reagent | Substrate | Mechanism | Product |
| HBr | Tertiary Alcohol | S(_N)1 | Tertiary Alkyl Bromide |
| PBr(_3) | Primary/Secondary Alcohol | S(_N)2 | Alkyl Bromide |
| SOCl(_2) | Primary/Secondary Alcohol | S(_N)2 | Alkyl Chloride |
This table summarizes common halogenating agents and their mechanisms with different types of alcohols. libretexts.orglibretexts.org
Mechanistic Considerations in Halogenation Pathways
The halogenation of tertiary alcohols typically follows an S(_N)1 pathway due to the stability of the resulting tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org The steps involved are:
Protonation of the hydroxyl group: The alcohol's hydroxyl group is a poor leaving group. An acid catalyst protonates it to form a good leaving group, water. masterorganicchemistry.comlibretexts.org
Formation of a carbocation: The protonated alcohol dissociates, forming a tertiary carbocation and a water molecule. This is the rate-determining step. libretexts.org
Nucleophilic attack: The halide ion, a nucleophile, attacks the carbocation, forming the alkyl halide. libretexts.org
A competing reaction in the case of tertiary alcohols is elimination (E1), which can lead to the formation of alkenes, especially under harsh conditions like high temperatures or strong acids. libretexts.org For instance, the dehydration of tertiary alcohols to yield alkenes is a common side reaction. libretexts.org
Multi-Step Synthetic Routes
Due to the challenges of direct, selective bromination, multi-step syntheses are often employed to produce complex molecules like this compound. These routes offer greater control over the placement of functional groups.
Introduction of Bromine Functionalities via Precursors
One strategy involves starting with a molecule that can be readily brominated at the desired positions before the formation of the tertiary alcohol. For example, an alkene can undergo addition of bromine to form a vicinal dibromide. ncert.nic.in Another approach is the bromination of an enolate or a related reactive intermediate.
A plausible precursor could be a compound with a carbon-carbon double bond, which can be brominated. For example, the bromination of allyl alcohol is a known method to produce 2,3-dibromo-1-propanol, though it can be accompanied by side reactions. google.com A similar strategy starting with a different unsaturated alcohol could potentially lead to the target compound.
Tertiary Alcohol Formation in the Presence of Bromine Substituents
Once a precursor with the desired bromine atoms is synthesized, the next step is the formation of the tertiary alcohol. This can often be achieved through Grignard reactions. For instance, reacting a ketone or an ester with a Grignard reagent is a standard method for creating tertiary alcohols. youtube.com
A hypothetical route could involve the synthesis of a dibrominated ketone, which is then reacted with a methyl Grignard reagent (CH(_3)MgBr) to form the tertiary alcohol. The challenge in this approach is ensuring the Grignard reagent does not react with the bromine atoms already present in the molecule.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize side reactions.
Key factors to consider include:
Choice of Brominating Agent: Strong brominating agents may lead to over-bromination or decomposition, while milder reagents like N-bromosuccinimide (NBS) can offer greater selectivity. researchgate.net
Solvent: The polarity of the solvent can significantly influence the reaction pathway. Polar protic solvents can stabilize carbocation intermediates in S(_N)1 reactions. chemistrywithdrsantosh.com
Temperature: Lower temperatures are often used to control the exothermicity of bromination reactions and to disfavor elimination reactions. google.com
Catalyst: The use of a Lewis acid or a radical initiator can direct the bromination to specific positions on the molecule. youtube.comncert.nic.in
Research into related syntheses provides insights into optimizing conditions. For example, in the dibromocyclopropanation of unsaturated alcohols, adjusting the stoichiometry of the reactants and the flow rates in a flow chemistry setup was shown to improve yields. mdpi.com Similarly, in the synthesis of 2,3-dibromo-1-propanol, using a reaction medium immiscible with the product allowed for continuous removal and high purity. google.com
| Factor | Influence on Reaction | Example |
| Reagent | Selectivity and Reactivity | NBS for selective bromination researchgate.net |
| Solvent | Reaction Mechanism | Polar protic solvents favor S(_N)1 chemistrywithdrsantosh.com |
| Temperature | Reaction Control | Low temperatures to minimize side reactions google.com |
| Catalyst | Regioselectivity | Lewis acids in electrophilic substitution ncert.nic.in |
This table highlights key parameters and their effects on the synthesis of brominated compounds.
Reactivity and Mechanistic Investigations of 1,3 Dibromo 2 Methylpropan 2 Ol
Nucleophilic Substitution Reactions at Bromomethylene Centers
The carbon-bromine bonds in 1,3-Dibromo-2-methylpropan-2-ol are polarized, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. ncert.nic.in These reaction centers are primary, which has significant implications for the mechanism of substitution.
The primary alkyl halide nature of the bromomethylene centers strongly favors the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism for intermolecular reactions. byjus.com This mechanism involves a one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. ncert.nic.in
The rate of Sₙ2 reactions is sensitive to steric hindrance. In this compound, the presence of the bulky tertiary alkyl group adjacent to the reaction centers can hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less substituted primary halides like 1-bromopropane. byjus.com Despite this, a variety of strong nucleophiles can effectively displace the bromide ions to yield a range of substituted products.
The table below illustrates potential products from the reaction of this compound with common nucleophiles. Depending on the stoichiometry of the nucleophile used, either mono- or di-substituted products can be formed.
| Nucleophile (Nu⁻) | Reagent Example | Product of Mono-substitution | Product of Di-substitution |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 3-Bromo-2-methylpropane-1,2-diol | 2-Methylpropane-1,2,3-triol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-Bromo-3-hydroxy-3-methylbutanenitrile | 3-Hydroxy-3-methylpentanedinitrile |
| Alkoxide (RO⁻) | Sodium Ethoxide (NaOCH₂CH₃) | 1-Bromo-3-ethoxy-2-methylpropan-2-ol | 1,3-Diethoxy-2-methylpropan-2-ol |
| Iodide (I⁻) | Sodium Iodide (NaI) | 3-Bromo-1-iodo-2-methylpropan-2-ol | 1,3-Diiodo-2-methylpropan-2-ol |
The presence of both a nucleophilic hydroxyl group and electrophilic bromomethylene centers within the same molecule allows for the possibility of intramolecular reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide ion. This internal nucleophile can then attack one of the adjacent bromomethylene carbons in an intramolecular Sₙ2 reaction, displacing the bromide ion and forming a cyclic ether.
This pathway, a variation of the Williamson ether synthesis, results in the formation of a four-membered heterocyclic ring system known as an oxetane (B1205548). The specific product formed would be 3-(bromomethyl)-3-methyloxetane (B152769). Further reaction with a base could potentially lead to the formation of a spirocyclic compound, although the formation of the second ring would be sterically hindered. Intramolecular cyclizations are known to occur in other halo-substituted compounds to form various heterocyclic structures. nih.gov
Reactions Involving the Tertiary Hydroxyl Group
The tertiary hydroxyl group exhibits its own characteristic reactivity, distinct from that of the bromomethylene groups. Reactions at this site typically involve either the cleavage of the O-H bond or the C-O bond. msu.edu
In the presence of a strong acid catalyst, such as concentrated sulfuric or phosphoric acid, and heat, the tertiary alcohol can undergo dehydration to form an alkene. chemguide.co.uk This reaction proceeds via an E1 (Elimination, Unimolecular) mechanism, which occurs in several steps:
Protonation of the Hydroxyl Group: The acid catalyst protonates the oxygen atom of the hydroxyl group, converting it into a good leaving group (-OH₂⁺). chemguide.co.uk
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation. The stability of this intermediate is a key reason why tertiary alcohols dehydrate readily. chemguide.co.uk
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. chemguide.co.uk
In the case of this compound, the elimination of a proton can occur from either the methyl group or one of the bromomethylene groups, leading to a mixture of alkene products.
| Alkene Product | IUPAC Name |
| 1,3-Dibromo-2-methylprop-1-ene | |
| 3-Bromo-2-(bromomethyl)prop-1-ene |
The tertiary hydroxyl group can be converted into other functional groups such as ethers and esters, although the specific conditions must be chosen carefully to avoid competing elimination reactions.
Ether Formation: The formation of ethers at a tertiary center via an Sₙ2 reaction is not feasible due to steric hindrance. However, under Sₙ1 conditions, reaction with an alcohol in the presence of a strong acid could yield an ether, though dehydration would be a significant side reaction. A more common method for preparing ethers from alcohols is the Williamson ether synthesis, which involves converting the alcohol to an alkoxide first. msu.edu
Ester Formation: Esters can be formed by reacting the alcohol with an acid derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. The hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid derivative.
| Reaction Type | Reagent | Product |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1,3-Dibromo-2-methoxy-2-methylpropane |
| Esterification | Acetyl Chloride (CH₃COCl) | (1,3-Dibromo-2-methylpropan-2-yl) acetate |
Interplay of Functional Group Reactivity
Under Basic/Nucleophilic Conditions: A strong, non-bulky nucleophile in an aprotic solvent will favor intermolecular Sₙ2 substitution at the primary bromomethylene centers. If a strong base is used, deprotonation of the hydroxyl group can occur, leading to competition between intermolecular substitution by an external nucleophile and intramolecular cyclization to form an oxetane.
Under Acidic Conditions: Strong acids will preferentially protonate the hydroxyl group, initiating E1 dehydration to form alkenes. The bromomethylene groups are generally unreactive under these conditions.
Control of Selectivity: To achieve selective esterification of the hydroxyl group, the reaction is typically run under non-acidic conditions (e.g., using an acyl chloride with pyridine) to prevent dehydration. Conversely, to favor substitution at the bromine centers without interference from the alcohol, one might first protect the hydroxyl group as an ether or silyl (B83357) ether before carrying out the nucleophilic substitution, followed by a deprotection step.
The choice of solvent, temperature, and the nature of the reagent (i.e., its basicity vs. its nucleophilicity) are critical factors in directing the reaction of this multifunctional compound toward a desired product.
Chemoselectivity in Multi-Functional Transformations
The presence of both a tertiary alcohol and two primary alkyl bromides within the same molecule raises questions of chemoselectivity in reactions with nucleophiles and bases. The tertiary alcohol is generally less reactive in substitution and oxidation reactions compared to primary or secondary alcohols due to steric hindrance. stackexchange.comlibretexts.org Conversely, the primary C-Br bonds are susceptible to nucleophilic substitution, likely via an SN2 mechanism, and elimination reactions. ncert.nic.in
In a reaction with a nucleophile/base, several outcomes are possible:
Nucleophilic Substitution at the C-Br Bonds: A strong nucleophile could displace one or both bromide ions. The relative rate would depend on the strength and concentration of the nucleophile and the reaction conditions.
Elimination Reactions: A strong, sterically hindered base could promote elimination reactions to form alkenes.
Reaction at the Tertiary Alcohol: The tertiary alcohol is expected to be relatively unreactive towards many reagents but can be protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water) and facilitating SN1 or E1 reactions. libretexts.orgpressbooks.pub
The chemoselectivity would be highly dependent on the nature of the reagent used. For instance, a soft nucleophile would likely favor substitution at the primary carbons, while a hard, bulky base would favor elimination.
Competitive Reaction Pathways and Product Distribution
Given the structure of this compound, several competitive reaction pathways can be envisioned, particularly in the presence of a base.
One significant possibility is an intramolecular reaction. Deprotonation of the tertiary alcohol by a base would form an alkoxide. This alkoxide could then act as an internal nucleophile, attacking one of the adjacent carbons bearing a bromine atom in an intramolecular SN2 reaction. This would lead to the formation of a strained three-membered ether ring, an epoxide. The formation of such cyclic products is a known pathway for related halohydrins. khanacademy.orgleah4sci.comlibretexts.orgmasterorganicchemistry.com
Alternatively, intermolecular reactions could dominate, where an external nucleophile displaces the bromide ions. The product distribution between substitution and elimination would be influenced by factors such as the strength and steric bulk of the base/nucleophile and the solvent. ncert.nic.in
A potential rearrangement reaction that could be considered for a related α-haloketone is the Favorskii rearrangement. wikipedia.orgdbpedia.orgadichemistry.com While this compound is not a ketone, its potential oxidation product, a dibromoketone, could undergo such a rearrangement.
Computational Chemistry in Mechanistic Elucidation
As of this review, there are no specific computational studies, such as Density Functional Theory (DFT) analyses, reported in the literature for this compound. Such studies would be invaluable in providing a deeper understanding of its reactivity.
Density Functional Theory (DFT) Studies of Reaction Transition States
DFT calculations would be instrumental in mapping the potential energy surfaces for the various possible reactions. For instance, DFT could be used to calculate the activation energies for:
Intramolecular SN2 reaction (epoxide formation).
Intermolecular SN2 reaction with an external nucleophile.
E2 elimination reactions.
By comparing the calculated energy barriers for these competing pathways, a prediction of the major product under different conditions could be made.
Reaction Coordinate Analysis and Energetic Profiles
A detailed reaction coordinate analysis for the transformation of this compound would illustrate the energetic landscape connecting the reactant to the products through various transition states and intermediates. This would provide a quantitative basis for understanding the chemoselectivity and product distribution observed experimentally. The energetic profile would highlight the thermodynamic and kinetic favorability of each potential reaction pathway.
Kinetic Studies of Key Transformations of this compound
No kinetic studies for reactions involving this compound have been found in the surveyed literature. Kinetic experiments would be essential to experimentally determine the rate laws for its various transformations. For example, monitoring the reaction rate as a function of the concentration of the substrate and the nucleophile/base would allow for the determination of the reaction order and provide strong evidence for the operating mechanism (e.g., SN1 vs. SN2). rsc.org
The hydrolysis of the structurally related 2-bromo-2-methylpropane (B165281) is a classic example of an SN1 reaction, and its kinetics have been studied to confirm the mechanism. rsc.org Similar studies on this compound would be highly informative.
Role As a Versatile Synthetic Intermediate
Building Block for Carbon-Framework Construction
The carbon skeleton of 1,3-Dibromo-2-methylpropan-2-ol can be elaborated through various synthetic manipulations, although specific examples in the scientific literature are limited. The two primary bromide atoms can act as handles for nucleophilic substitution or organometallic coupling reactions, enabling the formation of new carbon-carbon bonds.
Formation of Substituted Propane (B168953) Derivatives
While the structure of this compound is primed for creating substituted propane derivatives through the displacement of its two bromine atoms by nucleophiles, a detailed search of scientific literature did not yield specific documented examples of this application. In principle, reaction with nucleophiles could lead to a variety of 2-methyl-2-propanol derivatives substituted at the 1 and 3 positions.
Synthesis of Branched Hydrocarbons and Polyfunctional Alcohols
Precursor for Heterocyclic Compound Synthesis
One of the most significant and documented applications of this compound and its derivatives is in the synthesis of small, strained heterocyclic rings, particularly oxetanes.
Strategies for Oxetane (B1205548) and Other Small Ring Formation
The primary strategy for synthesizing oxetanes from 1,3-dihalo-2-propanol precursors is through an intramolecular Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a base, followed by an intramolecular nucleophilic attack of the resulting alkoxide on one of the carbon atoms bearing a bromine atom, which acts as a leaving group.
A Chinese patent describes a method for synthesizing oxetane compounds that involves the intramolecular cyclization of 3-halo-1-propanol derivatives. chemspider.com Specifically, the synthesis of 3-(bromomethyl)-3-methyloxetane (B152769) is achieved from a closely related precursor, 2,2-dibromomethylpropanol acetic ester, by reaction with sodium hydroxide (B78521) solution in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. chemspider.com This process involves the hydrolysis of the ester followed by the base-promoted ring closure. The reaction proceeds by removing a hydrogen halide to facilitate the cyclization, yielding the oxetane ring. chemspider.com This methodology highlights a robust and industrially feasible route to 3,3-disubstituted oxetanes, which are valuable building blocks in medicinal chemistry. chemspider.comnih.gov
The general reaction scheme is as follows:
This compound reacts with a base (e.g., NaOH) to form an alkoxide. The alkoxide then undergoes an intramolecular SN2 reaction, displacing one of the bromide ions to form the four-membered oxetane ring.
| Reactant | Conditions | Product | Yield |
| 2-methyl-2-bromoethyl propyl alcohol | NaOH, TBAH, 40°C then 75°C | 3,3-dimethyl trimethylene oxide | 89.4% |
| 2,2-dibromo methylpropanol acetic ester | NaOH, Tetrabutylammonium bromide | 3-bromomethyl-3-methyl trimethylene oxide | Not specified |
This table is based on data for similar compounds as described in patent CN102212044A. chemspider.com TBAH stands for Tetrabutylammonium hydroxide.
Integration into Larger Heterocyclic Architectures
While this compound is a precursor for the de novo synthesis of small oxetane rings, there is a lack of specific documented examples of this compound being used to integrate its C4 framework into larger, pre-existing heterocyclic systems.
Utility in Complex Molecule Synthesis
A comprehensive search of the scientific literature did not reveal specific examples where this compound has been utilized as a key intermediate in the total synthesis of complex natural products or pharmaceutical agents. Its primary documented role remains as a precursor to specialized building blocks like substituted oxetanes.
Application in Fragment Coupling Approaches
Fragment coupling is a powerful strategy in organic synthesis that involves the joining of two or more pre-synthesized molecular fragments to construct a more complex target molecule. rsc.orgacs.orgnih.gov This convergent approach is often more efficient than linear syntheses, especially for large and complex molecules. rsc.org Key to a successful fragment coupling strategy is the use of robust and predictable bond-forming reactions. nih.gov
The structure of this compound is well-suited for a role as a central scaffold in fragment coupling strategies. The two bromine atoms can serve as electrophilic sites for coupling with nucleophilic fragments. For instance, two different nucleophiles could be sequentially coupled to the dibromide, leading to the assembly of a complex molecule around the central quaternary carbon.
A hypothetical fragment coupling approach using this compound could involve the sequential reaction with two distinct nucleophilic fragments, as outlined in the table below. The first substitution would yield a monofunctionalized intermediate, which could then be reacted with a second, different nucleophile.
| Step | Reactant 1 | Reactant 2 | Reaction Type | Potential Product Structure |
| 1 | This compound | Nucleophile A (e.g., a phenol) | Nucleophilic Substitution | Intermediate with one bromine replaced by Fragment A |
| 2 | Intermediate from Step 1 | Nucleophile B (e.g., a thiol) | Nucleophilic Substitution | Final product with the second bromine replaced by Fragment B |
This strategy would allow for the convergent assembly of molecules with a central quaternary stereocenter, a common motif in many biologically active natural products. rsc.org
Contribution to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to produce a collection of structurally diverse small molecules from a common starting material. nih.govscispace.comnih.gov The goal of DOS is to explore chemical space broadly to identify novel compounds with interesting biological activities. nih.govrsc.org This approach relies on the use of multifunctional building blocks and a variety of synthetic transformations to generate skeletal, stereochemical, and appendage diversity. scispace.com
This compound, with its three distinct functional groups (two bromides and one hydroxyl), is an ideal starting point for DOS. The differential reactivity of these groups can be exploited to generate a library of diverse compounds. For example, the bromide groups could be reacted with a variety of nucleophiles to introduce appendage diversity, while the hydroxyl group could be used as a handle for further transformations, leading to skeletal diversity.
The potential for generating molecular diversity from this compound is illustrated in the following table, which outlines a hypothetical DOS strategy.
| Starting Material | Reaction Type | Reagent Class | Generated Diversity |
| This compound | Nucleophilic Substitution | Amines, Phenols, Thiols | Appendage Diversity |
| Etherification/Esterification of the -OH group | Alkyl halides, Acyl chlorides | Functional Group Diversity | |
| Cyclization Reactions | Intramolecular reactions post-functionalization | Skeletal Diversity |
By employing a split-pool synthesis approach, where the starting material is divided and reacted with different sets of reagents in parallel, a large and diverse library of compounds could be rapidly assembled from this single, versatile building block.
Derivatization and Functionalization Strategies for 1,3 Dibromo 2 Methylpropan 2 Ol
Modification of the Hydroxyl Moiety
The tertiary hydroxyl group is a primary site for initial modification, often to install a protecting group that allows for subsequent selective reactions at the bromomethylene positions.
To prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions, such as the formation of organometallic reagents, it must be replaced with a protecting group. organic-chemistry.org Protecting groups are reversibly attached to a functional group to decrease its reactivity temporarily. organic-chemistry.org The selection of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. tcichemicals.com
Etherification: The formation of silyl (B83357) ethers is a common and effective method for protecting alcohols. tcichemicals.com The tertiary alcohol of 1,3-Dibromo-2-methylpropan-2-ol can be converted to a silyl ether by reacting it with a trialkylsilyl halide, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. tcichemicals.comutsouthwestern.edu TBDMS and other bulky silyl groups like tert-butyldiphenylsilyl (TBDPS) are often preferred due to their increased stability under a wider range of reaction conditions compared to TMS. tcichemicals.com
Esterification: Acyl groups, such as acetyl (Ac) or benzoyl (Bz), can also serve as protecting groups for the hydroxyl function. tcichemicals.com Esterification can be achieved by reacting the alcohol with an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270). These ester protecting groups are typically stable under neutral or acidic conditions but can be readily removed by basic hydrolysis.
The following table summarizes common protecting group strategies applicable to the hydroxyl moiety of this compound.
| Protecting Group | Reagents for Protection | Typical Conditions for Deprotection |
| Trimethylsilyl (TMS) | TMSCl, Imidazole, DMF | Mild acid (e.g., AcOH) or Fluoride (B91410) source (e.g., TBAF) |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | Acid (e.g., HCl, TFA) or Fluoride source (e.g., TBAF) |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF | Acid or Fluoride source; more stable than TBDMS |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl, H₂O) |
| Benzoyl (Bz) | Benzoyl Chloride, Pyridine | Stronger base than for Acetyl (e.g., NaOH) |
Oxidation: Tertiary alcohols, such as the one in this compound, are resistant to oxidation under standard conditions. chemistryviews.orgyoutube.com Unlike primary and secondary alcohols, they lack a hydrogen atom on the carbinol carbon, meaning oxidation cannot occur without the cleavage of a carbon-carbon bond, a process that requires harsh reaction conditions. chemistryviews.org Therefore, reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern and Dess-Martin oxidations would not be expected to oxidize the hydroxyl group of this molecule. chemistryviews.org
Reduction: The tertiary alcohol functional group is generally not susceptible to reduction by common hydride reagents (e.g., LiAlH₄, NaBH₄). However, the two primary alkyl bromide functionalities are prone to reduction. Treatment of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely lead to the reductive cleavage of the carbon-bromine bonds, yielding 2-methylpropane-1,3-diol. Milder reducing agents might allow for selective reduction, although this would require careful control of reaction conditions.
| Reaction Type | Reagent Class | Expected Outcome for this compound |
| Oxidation | Standard Oxidants (PCC, CrO₃, etc.) | No reaction at the tertiary alcohol center. chemistryviews.orgyoutube.com |
| Reduction | Strong Hydride Reagents (e.g., LiAlH₄) | Reduction of C-Br bonds to C-H bonds, forming 2-methylpropane-1,3-diol. |
Selective Transformation of Bromomethylene Groups
The two primary bromomethylene groups are versatile handles for a variety of synthetic transformations, including halogen exchange, organometallic reagent formation, and cross-coupling reactions.
The bromine atoms in this compound can be exchanged for other halogens, such as iodine or fluorine, via nucleophilic substitution. The Finkelstein reaction is a classic example, involving the treatment of an alkyl bromide with sodium iodide in acetone (B3395972). wikipedia.org The insolubility of the resulting sodium bromide in acetone drives the equilibrium towards the formation of the alkyl iodide. wikipedia.orgncert.nic.in This S_N2 reaction is highly effective for primary halides like the bromomethylene groups in the target molecule. wikipedia.org A similar exchange can be achieved to introduce fluorine using reagents like potassium fluoride (KF) in a polar aprotic solvent. wikipedia.org
| Reaction Name | Reagents | Expected Product(s) |
| Finkelstein Reaction | NaI, Acetone | 1-Bromo-3-iodo-2-methylpropan-2-ol and/or 1,3-Diiodo-2-methylpropan-2-ol |
| Halogen Exchange (Fluorination) | KF, Polar Aprotic Solvent (e.g., DMF) | 1-Bromo-3-fluoro-2-methylpropan-2-ol and/or 1,3-Difluoro-2-methylpropan-2-ol |
The conversion of the C-Br bonds into carbon-metal bonds opens up a vast area of synthetic possibilities for carbon-carbon bond formation.
Grignard Reagents: Grignard reagents (R-MgBr) are formed by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The primary alkyl bromide groups in this compound are suitable for this transformation. However, a critical prerequisite is the protection of the tertiary hydroxyl group, as the highly basic Grignard reagent would otherwise simply deprotonate the alcohol. adichemistry.comlibretexts.org After protection (e.g., as a TBDMS ether), the resulting dibromide can be treated with magnesium to form either a mono-Grignard or a di-Grignard reagent, depending on the stoichiometry and reaction conditions.
Organolithium Reagents: Similarly, organolithium reagents (R-Li) can be prepared by reacting the protected dibromide with two equivalents of lithium metal. libretexts.orgwikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. youtube.com The formation of these reagents effectively reverses the polarity of the carbon atom, turning it from an electrophilic site into a powerful nucleophile (an umpolung). adichemistry.com
Synthetic Pathway to an Organometallic Reagent:
Protection: React this compound with TBDMSCl and imidazole to form 1,3-dibromo-2-((tert-butyldimethylsilyl)oxy)-2-methylpropane.
Formation: Treat the protected dibromide with magnesium turnings in anhydrous THF to generate the corresponding Grignard reagent(s).
The organometallic derivatives of this compound are powerful intermediates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-heteroatom bonds. Once the Grignard or organolithium reagent is formed from the protected substrate, it can participate in various named reactions.
For instance, the Grignard reagent can be used in Kumada coupling with aryl or vinyl halides. Alternatively, it can be converted into other organometallic species for use in other cross-coupling reactions. Transmetalation of the Grignard reagent with zinc chloride (ZnCl₂) would yield an organozinc reagent for Negishi coupling , or with a trialkyl borate (B1201080) followed by hydrolysis would yield a boronic acid for Suzuki coupling . researchgate.net
These methodologies would allow for the introduction of a wide variety of substituents (e.g., aryl, vinyl, alkyl groups) at one or both of the original bromomethylene positions, highlighting the synthetic utility of this compound as a flexible scaffold. The ability to perform either a single or double cross-coupling provides a pathway to both symmetrical and unsymmetrical derivatives. researchgate.net
| Cross-Coupling Reaction | Key Intermediate | Coupling Partner | Catalyst System (Typical) |
| Kumada | Grignard Reagent (R-MgBr) | Aryl/Vinyl Halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) |
| Negishi | Organozinc Reagent (R-ZnCl) | Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄) |
| Suzuki | Boronic Acid (R-B(OH)₂) | Aryl/Vinyl Halide | Pd catalyst and a base (e.g., Pd(PPh₃)₄, K₂CO₃) |
Synthesis of Polyfunctionalized Derivatives
The inherent structure of this compound, featuring two primary bromide leaving groups and a tertiary alcohol, suggests its potential as a versatile building block in synthetic organic chemistry. The two bromine atoms offer sites for nucleophilic substitution, while the hydroxyl group can be involved in various transformations. However, the lack of published studies curtails a detailed discussion on its practical application in creating complex, polyfunctionalized molecules.
Sequential or Tandem Functionalizations
In theory, the differential reactivity of the functional groups in this compound could allow for sequential reactions. For instance, the bromide ions could be displaced by nucleophiles in a stepwise manner, or the hydroxyl group could be protected before the substitution reactions are carried out. Tandem reactions, where multiple bonds are formed in a single operation, could also be envisioned, potentially leading to rapid increases in molecular complexity. Such strategies are common for similar polyhalogenated alcohols, yet specific examples commencing from this compound are not described in the available scientific literature.
Access to Novel Molecular Scaffolds
The arrangement of functional groups in this compound makes it a hypothetical precursor for various novel molecular scaffolds. Intramolecular reactions, such as the formation of cyclic ethers or other heterocyclic systems, could be a plausible synthetic route. For example, reaction with a dinucleophile could, in principle, lead to the formation of a heterocyclic ring. However, without concrete research findings, any discussion on the synthesis of specific molecular scaffolds from this particular starting material would be purely speculative.
The absence of detailed research on the synthetic utility of this compound prevents the creation of data tables and a more in-depth analysis of its derivatization and functionalization strategies.
Advanced Spectroscopic and Analytical Methods in Research on 1,3 Dibromo 2 Methylpropan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 1,3-Dibromo-2-methylpropan-2-ol, with its tertiary alcohol center and two brominated carbons, NMR provides critical data for confirming its constitution.
Due to the molecular structure of this compound, which includes a quaternary carbon and two equivalent methylene (B1212753) groups, the ¹H NMR spectrum is expected to be relatively simple. The key signals would correspond to the methyl protons, the methylene protons adjacent to the bromine atoms, and the hydroxyl proton.
Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (-CH₃) | ~1.4 | Singlet | 3H |
| Methylene Protons (-CH₂Br) | ~3.8 | Singlet | 4H |
| Hydroxyl Proton (-OH) | Variable (typically 2-4) | Singlet | 1H |
The ¹³C NMR spectrum would complement the proton NMR data by identifying the distinct carbon environments. The presence of bromine atoms is expected to shift the resonance of the adjacent carbons downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Methyl Carbon (-CH₃) | ~25-30 |
| Methylene Carbons (-CH₂Br) | ~40-45 |
| Quaternary Carbon (C-OH) | ~70-75 |
2D NMR Techniques for Connectivity and Proximity Analysis
To confirm the assignments from 1D NMR and to establish the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY spectrum for this compound would be expected to show no cross-peaks between the methyl and methylene proton signals, as they are not on adjacent carbons (separated by the quaternary carbon). This lack of correlation would provide strong evidence for the proposed structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, an HSQC spectrum would show a cross-peak connecting the methyl proton signal (at ~1.4 ppm) to the methyl carbon signal (at ~25-30 ppm) and another cross-peak linking the methylene proton signal (at ~3.8 ppm) to the methylene carbon signal (at ~40-45 ppm).
Dynamic NMR for Studies of Molecular Motion and Interconversion
Dynamic NMR (DNMR) could be utilized to study the rotational dynamics around the C-C bonds in this compound. By varying the temperature, it might be possible to observe changes in the line shape of the NMR signals, which can provide information about the energy barriers to bond rotation. However, for a relatively small and flexible molecule like this, any such conformational interconversions are likely to be very fast on the NMR timescale, even at lower temperatures, resulting in sharp, averaged signals.
Mass Spectrometry for Mechanistic Intermediates and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₄H₈Br₂O), the presence of two bromine atoms creates a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive pattern for the molecular ion peak (M⁺) cluster, with peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.
Predicted HRMS Isotopic Pattern for [C₄H₈Br₂O]⁺
| Ion | m/z (Theoretical) | Relative Abundance |
| [C₄H₈⁷⁹Br₂O]⁺ | 229.8942 | ~25% |
| [C₄H₈⁷⁹Br⁸¹BrO]⁺ | 231.8922 | ~50% |
| [C₄H₈⁸¹Br₂O]⁺ | 233.8901 | ~25% |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation to provide further structural information. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.org For alkyl halides, the loss of a halogen radical is a common fragmentation. youtube.com
A likely primary fragmentation step for this compound would be the loss of a bromine radical (Br•), leading to a relatively stable carbocation. Another probable fragmentation is the alpha-cleavage, involving the cleavage of a C-C bond adjacent to the oxygen atom.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Fragment) | Possible Structure / Origin |
| 151/153 | [M - Br]⁺ |
| 135/137 | [M - CH₂Br]⁺ |
| 71 | [M - Br - H₂O]⁺ (from the 151/153 fragment) |
| 59 | [C₃H₇O]⁺ (from alpha-cleavage) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.
For this compound, the key vibrational modes would be associated with the O-H, C-H, C-O, and C-Br bonds.
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-O Stretch: The stretching vibration of the C-O bond in a tertiary alcohol is expected to appear as a strong band in the 1100-1200 cm⁻¹ region of the IR spectrum.
C-Br Stretch: The C-Br stretching vibrations typically occur in the fingerprint region of the IR spectrum, at lower wavenumbers, usually between 500 and 650 cm⁻¹.
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C-C and C-Br symmetric stretching vibrations might be more prominent than in the IR spectrum.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| -OH | Stretching | 3200-3600 | Strong, Broad |
| -CH₃, -CH₂- | C-H Stretching | 2850-3000 | Medium to Strong |
| C-O | Stretching | 1100-1200 | Strong |
| C-Br | Stretching | 500-650 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the stereochemistry and understanding the packing of molecules in a crystal lattice.
A comprehensive search of the current scientific literature reveals a lack of published X-ray crystallographic data for derivatives of this compound. To illustrate the power of this technique and the type of detailed structural information it can provide, a hypothetical analysis of a plausible crystalline derivative, the p-nitrobenzoate ester of this compound, is presented below. The formation of an ester with p-nitrobenzoic acid is a common strategy in organic chemistry to induce crystallinity in a liquid or low-melting alcohol, making it amenable to single-crystal X-ray diffraction analysis.
Were such a crystal to be analyzed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.
Hypothetical Crystallographic Data for 1,3-Dibromo-2-methyl-2-propanyl 4-nitrobenzoate
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₁H₁₁Br₂NO₄ | Represents the elemental composition of a single molecule in the crystal. |
| Formula Weight | 381.02 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell, characterized by three unequal axes with one non-orthogonal angle. |
| Space Group | P2₁/c | Defines the symmetry elements present within the unit cell, which dictates the arrangement and repetition of the molecules in the crystal. |
| Unit Cell Dimensions | a = 10.5 Å, b = 14.2 Å, c = 9.8 Å, β = 98.5° | The lengths of the sides of the unit cell and the angle between the 'a' and 'c' axes. These define the precise size and shape of the repeating crystalline unit. |
| Volume | 1445.5 ų | The volume of a single unit cell, calculated from its dimensions. |
| Z Value | 4 | The number of molecules contained within a single unit cell. |
| Calculated Density | 1.75 g/cm³ | The theoretical density of the crystal, calculated from the formula weight, Z value, and unit cell volume. |
In addition to the intramolecular details, X-ray crystallography would reveal the intermolecular forces that govern the crystal packing. Researchers could identify and quantify non-covalent interactions such as halogen bonding (involving the bromine atoms), hydrogen bonding, and π-π stacking (between the aromatic rings of the benzoate (B1203000) groups). Understanding these interactions is fundamental to predicting and explaining the physical properties of the solid material, including its melting point, solubility, and stability.
Future Research Directions and Unexplored Avenues for 1,3 Dibromo 2 Methylpropan 2 Ol
Development of Novel Catalytic Transformations for Its Derivatization
The two bromine atoms and the tertiary alcohol group in 1,3-Dibromo-2-methylpropan-2-ol offer multiple sites for chemical modification. However, the development of selective and efficient catalytic transformations for its derivatization is an area ripe for exploration. Future research could productively focus on several key areas:
Selective C-Br Bond Activation: The presence of two bromine atoms presents a challenge and an opportunity for selective functionalization. Research into catalysts that can differentiate between the two bromine atoms or enable stepwise substitution would be highly valuable. This could involve the use of tailored transition metal catalysts (e.g., palladium, nickel, copper) with specific ligand systems to control reactivity.
Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to this compound has not been reported. Investigating these reactions could lead to the synthesis of a diverse range of derivatives with novel carbon-carbon and carbon-heteroatom bonds.
Asymmetric Catalysis: The tertiary alcohol moiety introduces a stereocenter if the two bromine atoms are differentiated. Developing asymmetric catalytic methods to desymmetrize the molecule or to perform stereoselective substitutions would open doors to chiral building blocks for the pharmaceutical and fine chemical industries.
A systematic study of different catalyst systems, reaction conditions, and nucleophiles would be necessary to unlock the synthetic potential of this dibrominated alcohol.
Green Chemistry Approaches in Its Synthesis and Application
The principles of green chemistry offer a framework for developing more sustainable chemical processes. For this compound, both its synthesis and its subsequent use are areas where green chemistry approaches could have a significant impact.
Greener Synthetic Routes: Current synthetic methods for similar brominated compounds often involve harsh reagents and generate significant waste. Future research should target the development of more environmentally benign syntheses of this compound. This could include the use of greener brominating agents, solvent-free reaction conditions, or biocatalytic approaches.
Atom Economy: Investigating reactions that maximize the incorporation of all atoms from the starting materials into the final product is a core tenet of green chemistry. For derivatization reactions, this would mean favoring addition reactions over substitution reactions where possible.
Renewable Feedstocks: While likely a long-term goal, exploring synthetic pathways that start from renewable resources rather than petroleum-based feedstocks would significantly enhance the green credentials of this compound and its derivatives.
The table below outlines potential areas of investigation for green chemistry applications.
| Green Chemistry Principle | Potential Research Focus for this compound |
| Prevention | Development of high-yield, low-waste synthetic routes. |
| Atom Economy | Design of derivatization reactions with high atom economy. |
| Less Hazardous Chemical Syntheses | Use of non-toxic solvents and less hazardous brominating agents. |
| Designing Safer Chemicals | Synthesis and evaluation of derivatives with reduced toxicity. |
| Safer Solvents and Auxiliaries | Exploration of reactions in water, ionic liquids, or under solvent-free conditions. |
| Design for Energy Efficiency | Development of catalytic reactions that proceed under mild conditions (lower temperature and pressure). |
| Use of Renewable Feedstocks | Investigation of biosynthetic pathways or routes from bio-based platform chemicals. |
| Reduce Derivatives | Development of one-pot or tandem reactions to minimize intermediate isolation and purification steps. |
| Catalysis | Focus on the development and use of highly efficient and recyclable catalysts for synthesis and derivatization. |
Integration into Material Science Research as a Monomer or Precursor
The bifunctional nature of this compound, with its two reactive bromine atoms, makes it an intriguing candidate as a monomer or precursor in material science, an area where it is currently unrepresented.
Polymer Synthesis: The bromine atoms can serve as handles for polymerization reactions. For instance, they could be converted to other functional groups suitable for step-growth polymerization, or they could act as initiating sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The tertiary alcohol group could provide additional functionality to the resulting polymer, influencing properties like hydrophilicity and cross-linking potential.
Flame Retardants: Brominated compounds are well-known for their flame-retardant properties. While the use of some brominated flame retardants has been curtailed due to environmental and health concerns, the development of new, potentially safer, and more effective flame retardants is an ongoing area of research. Investigating the efficacy of this compound or its derivatives as reactive or additive flame retardants for various polymers could be a fruitful avenue.
Functional Materials: The ability to introduce two functional groups via the bromine atoms opens up possibilities for creating bespoke functional materials. For example, it could be used as a cross-linking agent or as a building block for porous organic frameworks (POFs) or metal-organic frameworks (MOFs).
Theoretical Predictions and Experimental Validations of Novel Reactivity
Computational chemistry provides powerful tools to predict the reactivity and properties of molecules, guiding experimental work and saving significant laboratory resources. For this compound, theoretical studies are completely lacking and could provide valuable insights.
Conformational Analysis and Reactivity: A thorough computational study of the conformational landscape of this compound could reveal the most stable conformations and how they might influence the accessibility and reactivity of the bromine atoms and the hydroxyl group.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations could be employed to model potential reaction pathways for its derivatization. This would help in understanding the energetics of different catalytic cycles and in predicting the most likely products and side products.
Prediction of Properties: Computational methods can be used to predict various properties of hypothetical derivatives of this compound, such as their electronic properties, solubility, and thermal stability. This could help in prioritizing synthetic targets for specific applications.
The synergy between theoretical predictions and experimental validation would be crucial. For example, theoretically predicted reaction mechanisms could be tested experimentally, and the results could be used to refine the computational models. This iterative process would accelerate the exploration of the chemistry of this underutilized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
